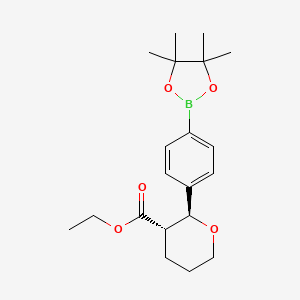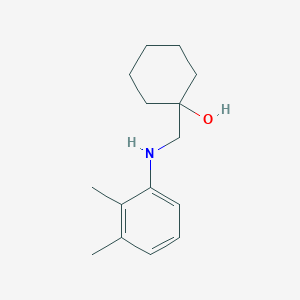![molecular formula C10H12O2S B13344079 Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13344079.png)
Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be achieved through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction involving a ketone, a cyanoacetate, and elemental sulfur. For instance, a mixture containing cyclopentanone, methyl cyanoacetate, and sulfur in methanol can be reacted with morpholine at elevated temperatures to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Recrystallization from ethanol is a common purification step to obtain the compound in a pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 2-{[(4-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 2-{[(4-ethoxyanilino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity .
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C10H12O2S/c1-6-9(10(11)12-2)7-4-3-5-8(7)13-6/h3-5H2,1-2H3 |
InChI Key |
RETYMUVWFKRBHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)CCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


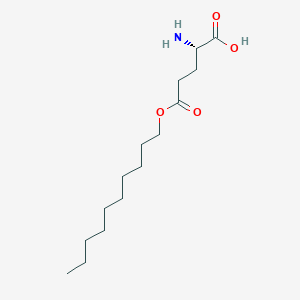
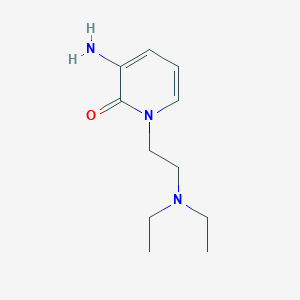
![2',2'-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1'-cyclopropane] hydrochloride](/img/structure/B13344002.png)
![Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13344009.png)
![(6-Methylspiro[2.5]octan-6-yl)methanamine](/img/structure/B13344015.png)
![4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine](/img/structure/B13344022.png)
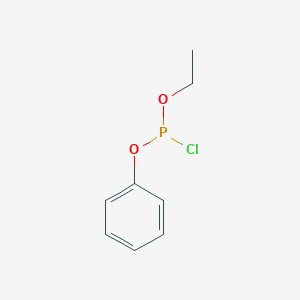
![6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole](/img/structure/B13344031.png)
![Oxazolo[4,5-c]pyridin-7-amine](/img/structure/B13344037.png)
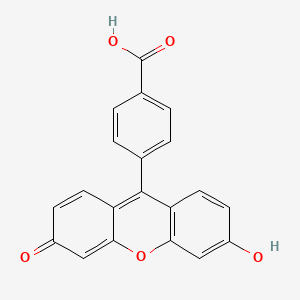
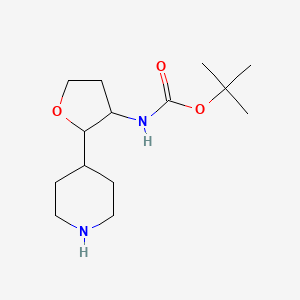
![8-Bromo-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1,4]diazepin-6-one](/img/structure/B13344051.png)
